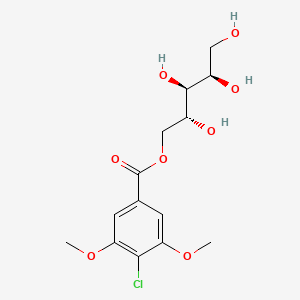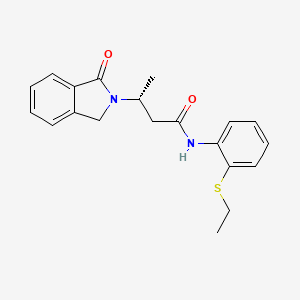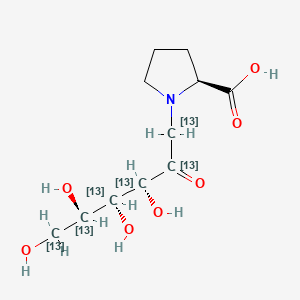
1-Deoxy-1-L-proline-D-fructose-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-L-proline-D-fructose-13C6 is a stable isotope-labeled compound, specifically a 13C-labeled derivative of Jasmine lactone. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry, for tracing and quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-L-proline-D-fructose-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical manufacturers. These processes are designed to ensure high purity and consistency, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-L-proline-D-fructose-13C6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-)
Electrophiles: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Deoxy-1-L-proline-D-fructose-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biomolecules.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways.
Industry: Applied in the development of flavor and fragrance compounds, particularly in the study of Maillard reaction intermediates
Mechanism of Action
The mechanism of action of 1-Deoxy-1-L-proline-D-fructose-13C6 involves its incorporation into various molecular pathways as a labeled compound. The 13C label allows researchers to trace the compound through different biochemical processes, providing insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Deoxy-1-L-alanine-D-fructose: Another Amadori compound used in similar research applications.
1-Deoxy-1-L-proline-D-fructose: The non-labeled version of the compound, used in flavor and fragrance studies.
Uniqueness
1-Deoxy-1-L-proline-D-fructose-13C6 is unique due to its 13C labeling, which provides enhanced capabilities for tracing and quantitation in scientific research. This makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Properties
Molecular Formula |
C11H19NO7 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |
InChI Key |
QQBMYMKLRZUCDK-ZNIRGTJTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


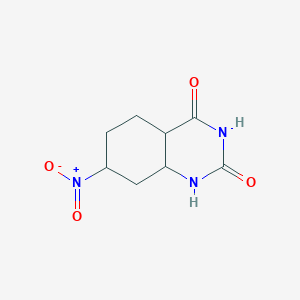
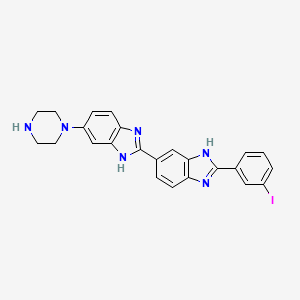
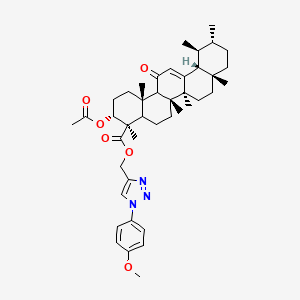
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
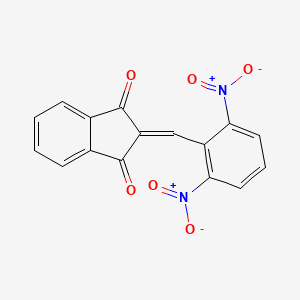
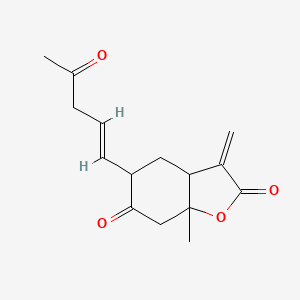
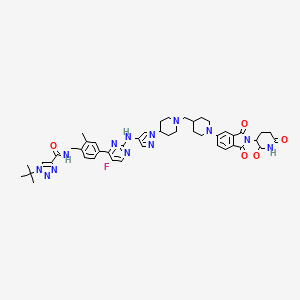
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
